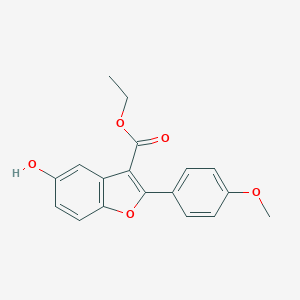

Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Description

Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a hydroxyl group at position 5, a 4-methoxyphenyl substituent at position 2, and an ethyl carboxylate moiety at position 2. Its synthesis involves a Cu(OTf)₂-catalyzed [3+2] cycloaddition between ethyl (E)-3-(substituted aryl)acrylate and benzoquinone, followed by purification via column chromatography .

Properties

IUPAC Name |

ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-3-22-18(20)16-14-10-12(19)6-9-15(14)23-17(16)11-4-7-13(21-2)8-5-11/h4-10,19H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQIVOMSRNFTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nuclear Magnetic Resonance (NMR) Analysis

Infrared (IR) Spectroscopy

-

Stretching vibrations at 3200–3600 cm⁻¹ (-OH), 1720 cm⁻¹ (ester C=O), and 1250 cm⁻¹ (benzofuran C-O-C).

Comparative Evaluation of Synthetic Routes

Challenges and Optimization Strategies

-

Byproduct Formation : In PIDA-mediated reactions, overoxidation to quinones is mitigated by stoichiometric control.

-

Solvent Selection : Chlorobenzene in oxidative coupling minimizes side reactions compared to polar solvents.

-

Catalyst Recycling : Cu(OTf)₂ can be recovered via aqueous extraction, reducing costs .

Chemical Reactions Analysis

Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Methoxy vs. Halogen/Electron-Withdrawing Groups :

- In benzofuran derivatives, electron-donating groups like methoxy (e.g., compound 4f in ) intensify absorption maxima compared to electron-neutral (H) or electron-withdrawing (F) groups . The 4-methoxyphenyl group in the target compound red-shifts absorption wavelengths relative to analogs like ethyl 5-hydroxy-2-(5-nitro-1H-indol-3-yl)-2,3-dihydrobenzofuran-3-carboxylate (3i, ), where a nitro group reduces conjugation due to its electron-withdrawing nature .

- Key Trend : Methoxy > Fluorine > Hydrogen in absorption intensity (e.g., 4d(H) < 4e(F) < 4f(OMe)) .

- Hydroxy vs. Ester/Amino Substituents: The 5-hydroxy group distinguishes the target compound from analogs like ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate (), where a hydrazino-oxoethoxy group replaces the hydroxyl. This substitution increases lipophilicity but reduces hydrogen-bonding capacity .

Steric and Conformational Variations

- Bulky Substituents : Ethyl 5-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate () incorporates a piperidinylmethyl group at position 4, introducing steric hindrance that may restrict molecular packing or binding to biological targets compared to the less sterically demanding 4-methoxyphenyl group in the target compound .

- Dihydrobenzofuran vs. Planar Benzofuran : Derivatives like 3i () feature a partially saturated dihydrobenzofuran core, reducing planarity and conjugation efficiency compared to the fully aromatic target compound .

Physicochemical Properties

Solubility and Lipophilicity

Absorption and Spectral Characteristics

- UV-Vis Absorption: The target compound’s 4-methoxyphenyl group causes a red shift (~20–30 nm) compared to non-methoxy analogs (e.g., 4d and 4e in ) . Intensity order: 4f(OMe) > 4e(F) > 4d(H) due to electron-donating effects enhancing π→π* transitions .

Biological Activity

Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate, also known as compound 3h, is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, mechanisms of action, and structure-activity relationships (SARs) associated with this compound.

- IUPAC Name : this compound

- CAS Number : 5010-38-8

- Molecular Formula : C18H16O5

- Molar Mass : 312.32 g/mol

The compound's structure features a benzofuran core with a hydroxyl group and a methoxyphenyl substituent, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including methods like Suzuki–Miyaura coupling. This approach allows for the formation of carbon–carbon bonds essential for constructing the benzofuran framework .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including:

The compound exhibits significant antiproliferative activity, outperforming some standard chemotherapeutic agents. Its mechanism of action may involve inhibition of tubulin polymerization, which is crucial for cancer cell division .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 22 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Inhibition of Tubulin Polymerization : The compound may bind to tubulin, disrupting microtubule formation necessary for mitosis.

- Antioxidant Activity : The hydroxyl group contributes to its ability to scavenge free radicals, which can protect cells from oxidative stress .

Structure-Activity Relationships (SAR)

Research into the SAR of benzofuran derivatives indicates that modifications to the substituents on the benzofuran ring can significantly impact biological activity:

- Hydroxyl Group Positioning : The presence and position of hydroxyl groups enhance anticancer activity.

- Methoxy Substituents : Compounds with methoxy groups at specific positions (e.g., para) demonstrate increased potency against cancer cell lines compared to their unsubstituted counterparts .

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Efficacy Study :

Q & A

Q. What are the common synthetic routes for preparing Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate?

The compound is typically synthesized via Cu(OTf)₂-catalyzed [3+2] cycloaddition between ethyl (E)-3-(substituted indol-3-yl)acrylates and benzoquinone derivatives. Key steps include:

- Reagent ratios : 1:2 molar ratio of acrylate to benzoquinone .

- Catalytic conditions : 10 mol% Cu(OTf)₂ at 0–40°C for 1.5–2 hours .

- Purification : Column chromatography using ethyl acetate/hexane gradients (e.g., 18% ethyl acetate in hexane) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H/¹³C NMR : Identify benzofuran protons (δ 6.5–8.0 ppm for aromatic H) and ester carbonyl signals (δ ~165–170 ppm). The 4-methoxyphenyl group shows a singlet for OCH₃ at δ ~3.8 ppm .

- IR : Stretching vibrations for hydroxyl (3200–3600 cm⁻¹), ester C=O (~1720 cm⁻¹), and benzofuran C-O-C (~1250 cm⁻¹) .

Q. What crystallographic methods are used to resolve its molecular structure?

- X-ray diffraction : Use SHELX software for structure solution (SHELXS) and refinement (SHELXL) .

- Visualization : Mercury or ORTEP-III for anisotropic displacement ellipsoids and packing diagrams .

Advanced Research Questions

Q. How do reaction conditions influence byproduct formation in Cu(OTf)₂-catalyzed syntheses?

- Temperature : Lower temperatures (0°C) reduce side reactions (e.g., over-oxidation) but may slow kinetics. At 40°C, competing pathways like indole decomposition may occur .

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance cycloaddition efficiency versus nonpolar solvents .

- Mitigation : Monitor reaction progress via TLC and optimize quenching protocols to isolate intermediates .

Q. What computational strategies predict the electronic effects of substituents on benzofuran reactivity?

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects of the 4-methoxyphenyl group .

- Docking studies : Evaluate interactions with biological targets (e.g., enzymes) using software like AutoDock .

Q. How can crystallographic data resolve discrepancies in hydrogen-bonding networks?

- Refinement : Use SHELXL to adjust occupancy and thermal parameters for disordered solvent molecules .

- Validation : Cross-check hydrogen bonds (e.g., O–H···O) with Mercury’s "Contacts" tool and compare with similar structures in the Cambridge Structural Database .

Q. What strategies optimize the compound’s solubility for biological assays?

- Derivatization : Replace the ethyl ester with hydrophilic groups (e.g., carboxylates) .

- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain stability while enhancing solubility .

Methodological Challenges & Data Analysis

Q. How to address conflicting NMR data between synthetic batches?

- Variable purity : Re-purify via preparative HPLC (C18 column, acetonitrile/water gradient) .

- Dynamic effects : Record NMR at elevated temperatures (e.g., 50°C) to reduce signal broadening from rotational isomerism .

Q. Why might X-ray diffraction fail to resolve the 5-hydroxy group’s position?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.